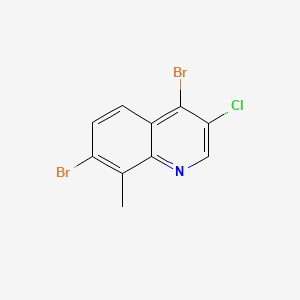

4,7-Dibromo-3-chloro-8-methylquinoline

Description

4,7-Dibromo-3-chloro-8-methylquinoline is a polyhalogenated quinoline derivative characterized by bromine atoms at positions 4 and 7, a chlorine atom at position 3, and a methyl group at position 8. Quinolines with halogen substituents are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity in cross-coupling reactions . Similarly, bromination or sequential halogenation steps are likely employed to introduce bromine and chlorine substituents at specific positions.

Properties

CAS No. |

1210500-41-6 |

|---|---|

Molecular Formula |

C10H6Br2ClN |

Molecular Weight |

335.423 |

IUPAC Name |

4,7-dibromo-3-chloro-8-methylquinoline |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-7(11)3-2-6-9(12)8(13)4-14-10(5)6/h2-4H,1H3 |

InChI Key |

YBHNSTAKSXWVIJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Br |

Synonyms |

3-Chloro-4,7-dibromo-8-methylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Quinoline Derivatives

Structural and Substituent Position Comparisons

The substituent positions and functional groups significantly influence the physicochemical and reactivity profiles of quinoline derivatives. Key comparisons include:

Key Observations :

- Halogen Reactivity: Bromine at positions 4 and 7 (para to each other) may enhance susceptibility to Suzuki-Miyaura cross-coupling, as seen in 6,8-dibromo-4-chloroquinoline-3-carbaldehyde .

Physicochemical Properties

Limited direct data exist for the target compound, but trends can be inferred from analogs:

Notes:

- The high melting point of 4-Chloro-6,7-dimethoxyquinoline is attributed to strong intermolecular hydrogen bonding and planar molecular geometry . The target compound’s melting point is expected to be lower due to reduced hydrogen-bonding capacity but higher than non-halogenated quinolines.

Cross-Coupling Reactions:

- Bromine substituents at positions 4 and 7 are ideal for Suzuki-Miyaura reactions, as demonstrated in 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, which undergoes coupling to form triarylquinolines . The target compound’s bromines may exhibit similar reactivity for synthesizing complex aromatic systems.

- Chlorine at position 3 is less reactive than bromine but can participate in nucleophilic aromatic substitution under harsh conditions.

Structural Stability:

- Intramolecular interactions (e.g., C–H⋯Cl in ) stabilize the quinoline core . The methyl group at position 8 may induce steric effects that influence crystal packing, as seen in halogenated analogs with π-π interactions .

Crystallographic and Molecular Packing Trends

- Planarity: 4-Chloro-6,7-dimethoxyquinoline exhibits near-planar geometry, while dibromo compounds like ’s derivative show dihedral angles (<12°) between aromatic rings, affecting π-π stacking .

- Halogen Interactions : Short Br⋯Br contacts (3.58 Å in ) and Cl⋯H bonds contribute to dense crystal packing, which may influence solubility and melting behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.